N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials chosen and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, for example, would add a degree of rigidity to the molecule, potentially affecting its physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the tetrazole ring is known to participate in various chemical reactions, including substitutions and additions . The cyanocyclohexyl group could also be reactive under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole ring could affect its acidity and stability . The physical properties such as melting point, boiling point, and solubility would also be determined by the overall structure of the molecule .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
The synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety has been explored for their potential as antimicrobial agents. These compounds were synthesized through various chemical reactions, aiming to introduce a biologically active sulfonamide group. The research demonstrates the versatility of the N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a precursor for generating multiple heterocyclic derivatives with promising antimicrobial properties. The synthesized compounds exhibited significant in vitro antibacterial and antifungal activities, highlighting their potential for further development into therapeutic agents (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).
Novel Routes to Tetrazole Sulfoximines
The development of N-(1H)-tetrazole sulfoximines through the addition of sodium azide to corresponding N-cyano derivatives showcases an innovative pathway for synthesizing N-heterocyclic sulfoximines. This method underlines the utility of N-(1H)-tetrazoles as intermediates for creating a variety of N-heterocyclic sulfoximines, demonstrating their significance in organic synthesis and potential applications in developing new compounds with biological or pharmacological activities (Mancheño, O. G., & Bolm, C., 2007).
Crystal Structure Analysis
The detailed crystal structure of a complex sulfonamide derivative highlights the molecular configuration and potential interaction sites for biological activity. The structural analysis provides insights into the electron delocalization and molecular geometry that may influence the compound's reactivity and interaction with biological targets. This information is crucial for understanding the mode of action and for guiding the design of new derivatives with enhanced efficacy (Cai, Xiao-Qing et al., 2009).
Heterocyclic Derivatives from Cyclohexane-1,3-Dione
Exploring cyclohexane-1,3-dione as a template, researchers have developed new anticancer compounds. By modifying the cyclohexane ring and introducing various heterocyclic and aromatic derivatives, a range of compounds with significant cytotoxicity against cancer cell lines was synthesized. These findings underscore the potential of cyclohexane-1,3-dione derivatives as a basis for developing novel anticancer therapies (Shaaban, M., Kamel, M., & Milad, Y., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-13-6-8-15(9-7-13)24-17(21-22-23-24)26-14(2)16(25)20-18(12-19)10-4-3-5-11-18/h6-9,14H,3-5,10-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFGNGHMXZHCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.